Cas no 482-91-7 (Aricine)

Aricine structure
Aricine structure
商品名:Aricine
CAS番号:482-91-7
MF:C22H26N2O4
メガワット:382.45284
CID:329922
PubChem ID:251575

Aricine 化学的及び物理的性質

名前と識別子

    • Oxayohimban-16-carboxylicacid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19a,20a)-
    • Aricine
    • ARICINE(RG)
    • Heterophylline
    • Cinchovatine
    • [ "Cinchovatine", " Heterophylline" ]
    • CHEMBL525626
    • SCHEMBL17089219
    • CS-0148970
    • AKOS032948537
    • NSC-72136
    • NSC72136
    • methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
    • HY-N8720
    • Heterophylline (Rauwolfia)
    • FS-9922
    • CHEBI:2821
    • BDBM50480269
    • C09037
    • AC1L5K58
    • Oxayohimban-16-carboxylic acid,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • ARICINE [MI]
    • 482-91-7
    • (19.ALPHA.,20.ALPHA.)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • Q27105835
    • Oxayohimban-16-carboxylic acid, 16, 17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha., 20.alpha.)-
    • Raubasinine
    • Reserpinine (Aricine)
    • 11-METHOXYTETRAHYDROALSTONINE
    • 482-96-2
    • SCHEMBL1654918
    • NSC-15624
    • NSC15624
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • UNII-BUW4ULQ00A
    • TP250R6K5B
    • Cinchovatine (VAN)
    • Pubescine
    • 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
    • CHEMBL1329821
    • Raubasinin
    • Heterophylline (VAN)
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • MLS002638438
    • Reserpinine (C22 alkaloid)
    • Q2145567
    • Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • NCGC00160192-01
    • Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • CCG-103083
    • AKOS003672766
    • NS00094811
    • NSC 15624
    • BDBM65524
    • UNII-TP250R6K5B
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • DTXSID80275719
    • NSC 72136
    • Cabucine
    • (19ALPHA,20ALPHA)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo(11.8.0.02,10.04,9.015,20)henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
    • DA-48550
    • 4-methoxy-6-(3-pyridyl)pyran-2-one
    • Quinovatine
    • (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetate 2,5-dinicotinate 8-benzoate
    • BUW4ULQ00A
    • 1,6-dihydroxy-7-methoxy-2-methylanthraquinone
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-(9CI)
    • (1R)-4beta,8Abeta,9,9-tetramethyl-4aalpha,6alpha-(epoxymethano)decahydronaphthalene-1beta,2beta,5alpha,8alpha-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
    • Aricin
    • 16,17-didehydro-10-methoxy-19 alpha-methyloxayohimban-16-carboxylic acid
    • (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
    • インチ: InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
    • InChIKey: DTDADHMBRZKXSC-GKASHWOUSA-N
    • ほほえんだ: COC1C=CC2=C(C3CCN4C[C@H]5[C@H](C)OC=C(C(OC)=O)[C@H]5C[C@H]4C=3N2)C=1

計算された属性

  • せいみつぶんしりょう: 382.18900
  • どういたいしつりょう: 382.18925731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 652
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 63.8Ų

じっけんとくせい

  • 色と性状: Powder
  • PSA: 63.79000
  • LogP: 3.12530
  • ひせんこうど: D20 -91° (c = 1.4 in chloroform); D20 -63° (c = 1.5 in pyridine); D20 -57° (ethanol)
  • 酸性度係数(pKa): pKa in 80% methyl cellosolve 5.80; in 1:1 DMF-water 6.8(at 25℃)

Aricine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A766565-1mg
Aricine
482-91-7
1mg
$ 165.00 2021-05-08
TRC
A766565-10mg
Aricine
482-91-7
10mg
$ 1320.00 2021-05-08
TargetMol Chemicals
TN3440-5mg
Aricine
482-91-7
5mg
¥ 4850 2024-07-20
A2B Chem LLC
AG28288-5mg
ARICINE
482-91-7 98%
5mg
$1520.00 2024-04-19
TargetMol Chemicals
TN3440-1 ml * 10 mm
Aricine
482-91-7
1 ml * 10 mm
¥ 4950 2024-07-20
TargetMol Chemicals
TN3440-5 mg
Aricine
482-91-7 98%
5mg
¥ 4,850 2023-07-11
TargetMol Chemicals
TN3440-1 mL * 10 mM (in DMSO)
Aricine
482-91-7 98%
1 mL * 10 mM (in DMSO)
¥ 4950 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A50250-5mg
Aricine
482-91-7 ,HPLC≥98%
5mg
¥3438.0 2023-09-08

Aricine 関連文献

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd